

Comprehensive Spectroscopic Profiling: 7-Chloro-4-methoxyquinoline-3-carboxylic Acid[1]

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Compound of Interest

Compound Name: 7-Chloro-4-methoxyquinoline-3-carboxylic acid

CAS No.: 876708-52-0

Cat. No.: B2981846

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CAS No: 876708-52-0 (Acid form) / Related: 26707-52-8 (Core scaffold) Molecular Formula: $C_{11}H_8ClNO_3$ Molecular Weight: 237.64 g/mol [1]

Executive Summary & Structural Context

This compound represents a critical "aromatized" intermediate. Unlike the biologically active fluoroquinolones which exist in the 4-oxo-1,4-dihydro (quinolone) tautomer, this molecule is fixed in the quinoline (enol ether) form via O-methylation at position 4.

Critical Analytical Challenge: The primary risk in characterizing this compound is distinguishing it from its N-methylated isomer (1-methyl-4-oxo-quinoline) or its hydrolyzed precursor (4-hydroxy-quinoline). This guide prioritizes the spectral markers that confirm O-alkylation and the integrity of the 3-carboxylic acid moiety.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight, chlorine presence, and structural connectivity via fragmentation logic.

Ionization & Isotope Pattern[1]

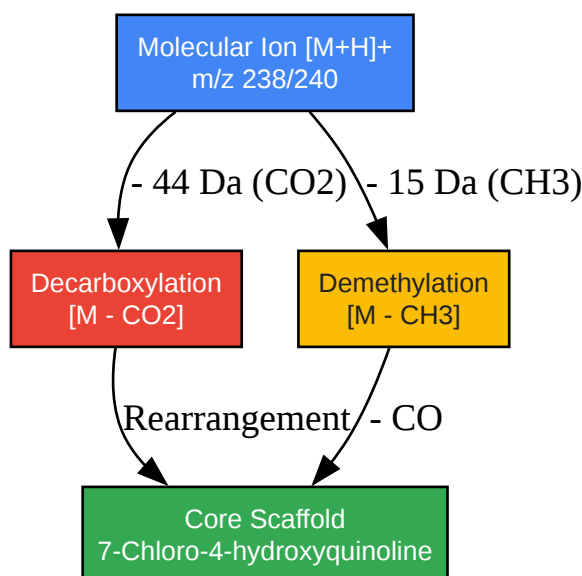
- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion (M^+): 237.0 (^{100%}) / 239.0 (^{32%}).
- Diagnostic Feature: The Chlorine Isotope Cluster.
 - A distinct 3:1 intensity ratio between m/z 237 and 239 confirms the presence of a single chlorine atom.

Fragmentation Pathway (EI/CID)

The fragmentation follows a predictable "unzipping" of the substituents.

- Decarboxylation: Loss of CO_2 or H_2O from the carboxylic acid is the primary pathway.
- Demethylation: Loss of the methyl group (from methoxy) or formaldehyde.
- Ring Degradation: High-energy fragmentation of the pyridine ring.

Visualization: MS Fragmentation Logic



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Caption: Predicted fragmentation pathway for **7-Chloro-4-methoxyquinoline-3-carboxylic acid** showing primary loss of carboxyl and methyl groups.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the quinoline aromatic system and O-methylation. Solvent: DMSO-d₆ (Recommended due to poor solubility of the carboxylic acid in CDCl₃).

¹H-NMR Data Table (400 MHz, DMSO-d₆)

Position	Shift (δ, ppm)	Multiplicity	Integral	Coupling (Hz)	Structural Insight
COOH	13.5 - 14.0	Broad Singlet	1H	-	Acidic proton; disappears with D ₂ O shake.
H-2	9.05 - 9.15	Singlet	1H	-	Diagnostic: Highly deshielded by N and COOH.
H-5	8.15 - 8.25	Doublet	1H	J ≈ 9.0	Periplasmic to C-4 OMe; deshielded.
H-8	8.00 - 8.10	Doublet	1H	J ≈ 2.0	Meta-coupling to H-6.
H-6	7.60 - 7.70	dd	1H	J ≈ 9.0, 2.0	Coupled to H-5 and H-8.
OCH ₃	4.10 - 4.25	Singlet	3H	-	Diagnostic: Confirms O-alkylation (N-Me would be ~3.8 ppm).

¹³C-NMR Data Summary (100 MHz, DMSO-d₆)

- Carbonyl (COOH): ~166.0 ppm.
- C-4 (C-OMe): ~162.5 ppm (Deshielded by Oxygen).
- C-2 (N=CH): ~152.0 ppm.
- Methoxy (OCH₃): ~60-62 ppm. (Note: N-Methyl would appear higher field, ~40-45 ppm).

Infrared Spectroscopy (FT-IR)

Objective: Differentiate functional groups and confirm the "Acid" status vs. "Ester" precursors.

Wavenumber (cm ⁻¹)	Vibration Mode	Interpretation
2800 - 3200	O-H Stretch (Broad)	Characteristic of Carboxylic Acid dimers.
1690 - 1710	C=O Stretch	Carboxylic Acid carbonyl (Distinct from Ester ~1730).
1580 - 1600	C=C / C=N Stretch	Quinoline aromatic ring skeletal vibrations.
1250 - 1280	C-O-C Stretch	Aryl Alkyl Ether (Methoxy group confirmation).
750 - 800	C-Cl Stretch	Aryl Chloride.

Experimental Protocols & Workflow

Analytical Sample Preparation

To ensure reproducibility (Trustworthiness), follow this specific preparation sequence to avoid aggregation or solubility issues.

Step 1: NMR Sample

- Weigh 5-10 mg of the solid acid into a clean vial.

- Add 0.6 mL DMSO-d₆.
- Critical: If the solution is cloudy, sonicate for 30 seconds at 25°C. Do not heat excessively to avoid decarboxylation.
- Transfer to a 5mm NMR tube.

Step 2: HPLC-MS Sample

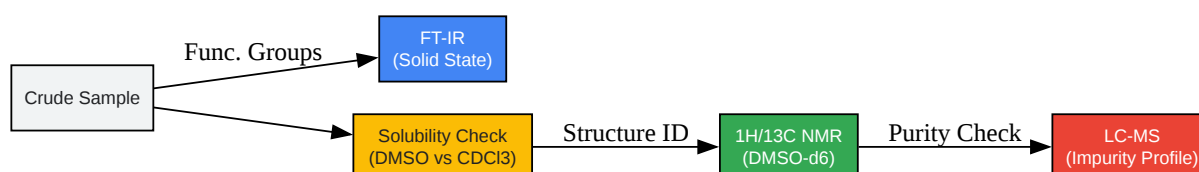
- Dissolve 1 mg in 1 mL Acetonitrile (ACN).
- Add 1 drop of Formic Acid (to protonate the basic nitrogen and improve ionization).
- Filter through a 0.22 μm PTFE filter.

Quality Control Logic (Impurity Profiling)

When synthesizing this compound, common impurities include:

- Starting Material: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Look for absence of OMe peak in NMR).[2]
- N-Alkylated Isomer: 7-Chloro-1-methyl-4-oxo-quinoline-3-carboxylic acid.
 - Detection: Check NMR for N-Me singlet (~3.8 ppm) vs O-Me singlet (~4.2 ppm).
- Decarboxylated Byproduct: 7-Chloro-4-methoxyquinoline.
 - Detection: Loss of broad COOH peak in NMR; MS shift to M-44.

Analytical Workflow Diagram



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Caption: Sequential analytical workflow ensures solubility issues are addressed before high-resolution NMR acquisition.

References

- PubChem Compound Summary. "4-Methoxyquinoline-3-carboxylic acid derivatives."
- Sigma-Aldrich.
- ChemicalBook. "**7-Chloro-4-methoxyquinoline-3-carboxylic acid** CAS 876708-52-0."^[1]^[3]
- ResearchGate. "Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids."^[2] (Context for quinoline/quinolone tautomer spectral shifts).

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Sources

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- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. 7-CHLORO-4-METHOXY-QUINOLINE-3-CARBOXYLIC ACID | 876708-52-0](https://m.chemicalbook.com) [m.chemicalbook.com]
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